
N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a phenylpropanamide moiety, and a hydrochloride salt form. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride typically involves multiple steps, including the formation of the piperazine ring, the attachment of the phenylpropanamide group, and the final conversion to the hydrochloride salt. Common reagents used in these reactions include piperazine, phenylpropanamide derivatives, and hydrochloric acid. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods are employed to produce high-quality this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with potentially different biological activities.
Applications De Recherche Scientifique
N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride include other piperazine derivatives and phenylpropanamide compounds. Examples include:
- N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-methylpropanamide
- N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-ethylpropanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its hydrochloride salt form, which may confer unique chemical and biological properties
Propriétés
Numéro CAS |
82387-56-2 |
|---|---|
Formule moléculaire |
C24H30ClN3O2 |
Poids moléculaire |
428.0 g/mol |
Nom IUPAC |
N-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C24H29N3O2.ClH/c1-2-23(28)27(22-13-7-4-8-14-22)20-24(29)26-18-16-25(17-19-26)15-9-12-21-10-5-3-6-11-21;/h3-14H,2,15-20H2,1H3;1H/b12-9+; |
Clé InChI |
MEMNUMHDKSCSNF-NBYYMMLRSA-N |
SMILES isomérique |
CCC(=O)N(CC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)C3=CC=CC=C3.Cl |
SMILES canonique |
CCC(=O)N(CC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


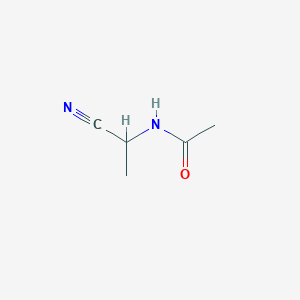
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile](/img/structure/B12786963.png)
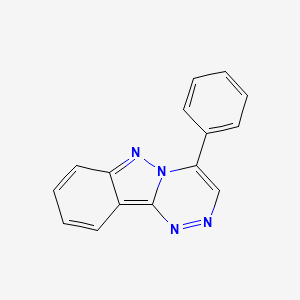
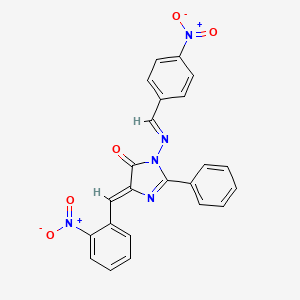

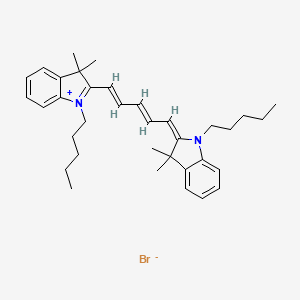

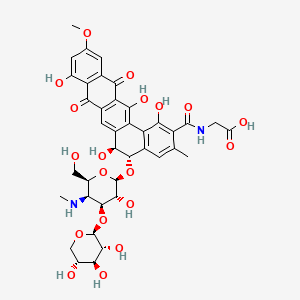
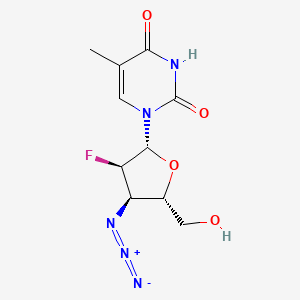
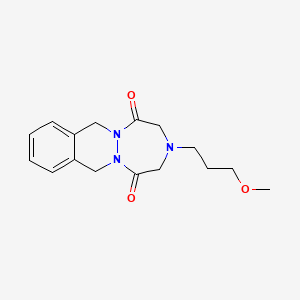

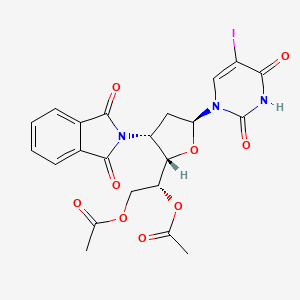

![2-[6-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12787024.png)
